molecular formula C18H25NO4 B12737313 Naproxen aminobutanol CAS No. 94110-00-6

Naproxen aminobutanol

Cat. No.: B12737313
CAS No.: 94110-00-6
M. Wt: 319.4 g/mol
InChI Key: IEFLDCWIDICXDL-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naproxen aminobutanol is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). Naproxen is commonly used to treat pain, inflammation, and fever. The addition of aminobutanol to naproxen aims to enhance its pharmacological properties and potentially reduce side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naproxen aminobutanol typically involves the following steps:

    Naproxen Synthesis: Naproxen is synthesized through a series of chemical reactions starting from 2-methoxynaphthalene.

    Aminobutanol Addition: The aminobutanol moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous-flow chemistry and biocatalytic methods are often employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Naproxen aminobutanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naproxen aminobutanol stands out due to the addition of the aminobutanol moiety, which may enhance its pharmacokinetic properties and reduce gastrointestinal side effects commonly associated with NSAIDs .

Properties

CAS No.

94110-00-6

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

2-aminobutan-1-ol;(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid

InChI

InChI=1S/C14H14O3.C4H11NO/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;1-2-4(5)3-6/h3-9H,1-2H3,(H,15,16);4,6H,2-3,5H2,1H3/t9-;/m0./s1

InChI Key

IEFLDCWIDICXDL-FVGYRXGTSA-N

Isomeric SMILES

CCC(CO)N.C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Canonical SMILES

CCC(CO)N.CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.